Cas no 2183440-31-3 (t-Boc-N-Amido-PEG8-propargyl)

t-Boc-N-Amido-PEG8-propargyl 化学的及び物理的性質
名前と識別子
-
- t-Boc-N-Amido-PEG8-propargyl
- Boc-NH-PEG8-propargyl
- Propargyl-PEG8-NHBoc
- C70746
- R01-0154
- DA-58335
- tert-butyl N-(3,6,9,12,15,18,21,24-octaoxaheptacos-26-yn-1-yl)carbamate
- Boc-NH-PEG8-Alkyne
- CS-0115447
- HY-140883
- tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- BP-23850
- 2183440-31-3
- AKOS040741440
-
- インチ: 1S/C24H45NO10/c1-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-25-23(26)35-24(2,3)4/h1H,6-22H2,2-4H3,(H,25,26)
- InChIKey: WMHPLGWQQONPQL-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C
計算された属性
- 精确分子量: 507.30434663g/mol
- 同位素质量: 507.30434663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 35
- 回転可能化学結合数: 27
- 複雑さ: 518
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- XLogP3: -0.1
じっけんとくせい
- Color/Form: Solid powder
t-Boc-N-Amido-PEG8-propargyl Security Information
- Signal Word:Warning
- 储存条件:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
t-Boc-N-Amido-PEG8-propargyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186087-500mg |
Boc-NH-PEG8-propargyl |
2183440-31-3 | 98% | 500mg |
¥5548 | 2023-04-14 | |
Chemenu | CM339697-500mg |
Boc-NH-PEG8-propargyl |
2183440-31-3 | 95%+ | 500mg |
$*** | 2023-03-29 | |
A2B Chem LLC | AV18080-250mg |
T-Boc-n-amido-peg8-propargyl |
2183440-31-3 | ≥95% | 250mg |
$610.00 | 2024-04-20 | |
A2B Chem LLC | AV18080-100mg |
T-Boc-n-amido-peg8-propargyl |
2183440-31-3 | ≥95% | 100mg |
$375.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186087-1g |
Boc-NH-PEG8-propargyl |
2183440-31-3 | 98% | 1g |
¥7762 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186087-250mg |
Boc-NH-PEG8-propargyl |
2183440-31-3 | 98% | 250mg |
¥2823 | 2023-04-14 | |
Chemenu | CM339697-1g |
Boc-NH-PEG8-propargyl |
2183440-31-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
Chemenu | CM339697-250mg |
Boc-NH-PEG8-propargyl |
2183440-31-3 | 95%+ | 250mg |
$*** | 2023-03-29 | |
A2B Chem LLC | AV18080-500mg |
T-Boc-n-amido-peg8-propargyl |
2183440-31-3 | ≥95% | 500mg |
$928.00 | 2024-04-20 |
t-Boc-N-Amido-PEG8-propargyl 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
t-Boc-N-Amido-PEG8-propargylに関する追加情報
t-Boc-N-Amido-PEG8-propargyl
The compound t-Boc-N-Amido-PEG8-propargyl (CAS No: 2183440-31-3) is a specialized polyethylene glycol (PEG) derivative that has gained significant attention in the fields of bioconjugation, drug delivery, and materials science. This molecule combines the well-known properties of PEG with functional groups that enable versatile chemical modifications. The t-Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, while the propargyl group introduces alkyne functionality, making this compound highly suitable for click chemistry applications.
PEG, or polyethylene glycol, is a biocompatible polymer widely used in pharmaceuticals and biomedical applications due to its water solubility, low immunogenicity, and ability to reduce protein clearance in vivo. In t-Boc-N-Amido-PEG8-propargyl, the PEG chain is eight units long (PEG8), providing a balance between flexibility and molecular weight. The N-amido group at one end of the PEG chain allows for further functionalization, such as coupling with proteins or other biomolecules. Meanwhile, the propargyl group at the other end enables reactions with azides or other alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Recent advancements in click chemistry have expanded the utility of t-Boc-N-Amido-PEG8-propargyl in creating bioconjugates with enhanced stability and functionality. For instance, researchers have utilized this compound to develop PEGylated proteins with improved half-lives and reduced immunogenicity. Additionally, its alkyne functionality has been leveraged to create cross-linked hydrogels for tissue engineering applications. These developments underscore the importance of t-Boc-N-Amido-PEG8-propargyl as a versatile building block in modern biomedical research.
The synthesis of t-Boc-N-Amido-PEG8-propargyl typically involves multi-step chemical reactions. The process begins with the activation of PEG using a carbonyl diimide coupling agent, followed by the introduction of the t-Boc protecting group. Subsequently, the propargyl group is added via nucleophilic substitution or other suitable methods. The final product is purified to ensure high purity and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In terms of applications, t-Boc-N-Amido-PEG8-propargyl has been employed in various drug delivery systems. For example, it has been used to modify liposomes and nanoparticles, enhancing their stability and targeting capabilities. Furthermore, its compatibility with click chemistry makes it an ideal candidate for creating stimuli-responsive materials that can release drugs under specific conditions.
Recent studies have also explored the use of t-Boc-N-Amido-PEG8-propargyl in gene therapy applications. By conjugating this compound with DNA or RNA molecules, researchers have developed more efficient gene delivery vectors with reduced toxicity and improved transfection efficiency. These findings highlight the potential of this compound in advancing personalized medicine and targeted therapies.
Despite its numerous advantages, the use of t-Boc-N-Amido-PEG8-propargyl requires careful consideration of its stability under physiological conditions. The t-Boc group, while effective as a protecting group during synthesis, can hydrolyze under certain conditions, potentially affecting the integrity of bioconjugates. Therefore, optimizing reaction conditions and storage parameters is crucial to ensure the reliability of this compound in practical applications.
In conclusion, t-Boc-N-Amido-PEG8-propargyl (CAS No: 2183440-31-3) is a valuable tool in contemporary biomedical research and materials science. Its unique combination of PEG properties with functional groups for click chemistry makes it indispensable for developing advanced bioconjugates and drug delivery systems. As research continues to uncover new applications for this compound, its role in advancing therapeutic interventions will undoubtedly grow.
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